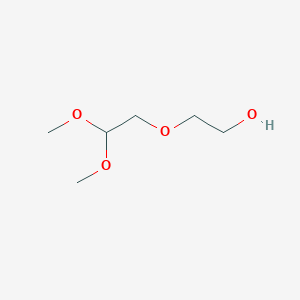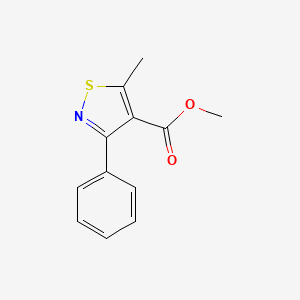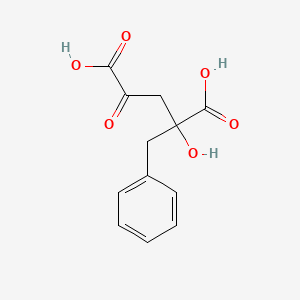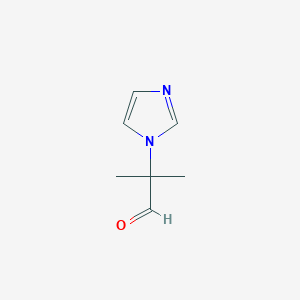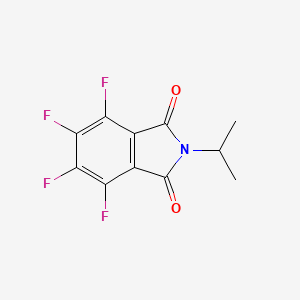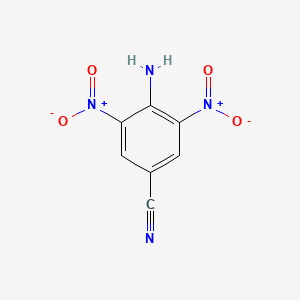![molecular formula C10H14BNO4 B8637714 [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid is a unique chemical compound with various applications in scientific research and industry. This compound is known for its distinctive properties and reactivity, making it a subject of interest for chemists and researchers.
准备方法
The preparation of [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反应分析
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of specialized materials and chemicals.
作用机制
The mechanism of action of [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares structural similarities but differs in its reactivity and applications.
CID 63014: Another related compound with distinct properties and uses.
CID 5324470: Known for its specific interactions and reactivity in different chemical environments.
属性
分子式 |
C10H14BNO4 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC 名称 |
[5-(1-methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,9(13)16-3)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 |
InChI 键 |
HVFHFEPSSISTOV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)C(C)(C)C(=O)OC)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



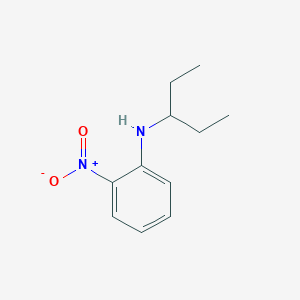

![tert-butyl N-[(4S)-3-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-4-yl]carbamate](/img/structure/B8637675.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid](/img/structure/B8637682.png)

